![molecular formula C25H32N2S B14443420 4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) CAS No. 78132-99-7](/img/structure/B14443420.png)
4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) is a chemical compound that features a thiophene ring linked to two N,N-diethylaniline groups via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) typically involves the condensation of thiophene-2-carbaldehyde with N,N-diethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Materials Science:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development and the study of biological interactions.
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) involves its interaction with molecular targets through its thiophene and aniline moieties. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s electronic properties facilitate charge transport and light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but features dimethyl groups instead of diethyl groups.
4,4’-Methylenebis(2-methylaniline): Another similar compound with methyl groups on the aromatic rings.
4,4’-Methylenebis(2,6-diethylaniline): This compound has additional ethyl groups on the aromatic rings.
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Eigenschaften
CAS-Nummer |
78132-99-7 |
|---|---|
Molekularformel |
C25H32N2S |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
4-[[4-(diethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C25H32N2S/c1-5-26(6-2)22-15-11-20(12-16-22)25(24-10-9-19-28-24)21-13-17-23(18-14-21)27(7-3)8-4/h9-19,25H,5-8H2,1-4H3 |
InChI-Schlüssel |
SFWHRWVANQCUHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


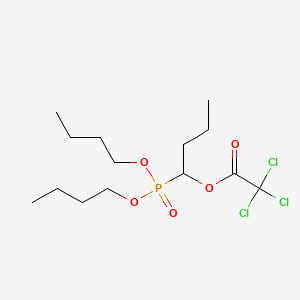
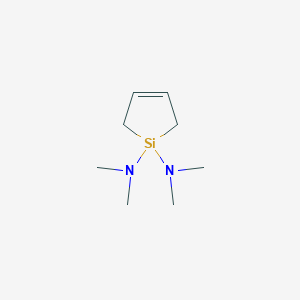
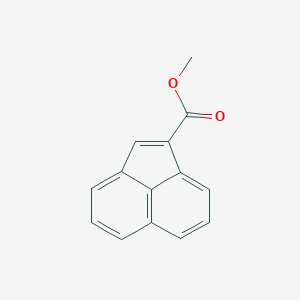
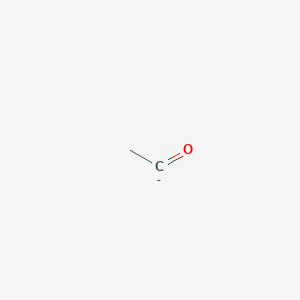
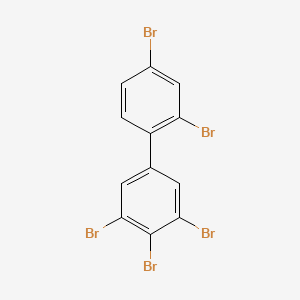
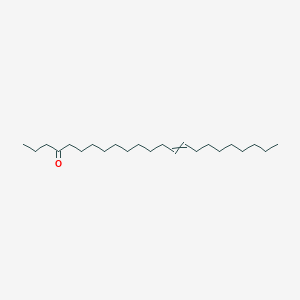
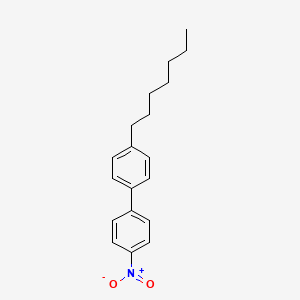

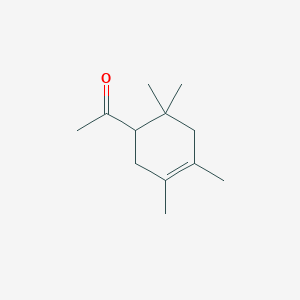

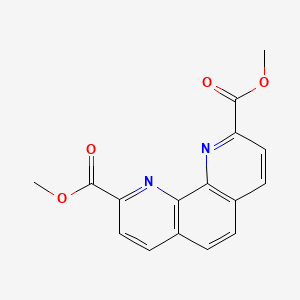
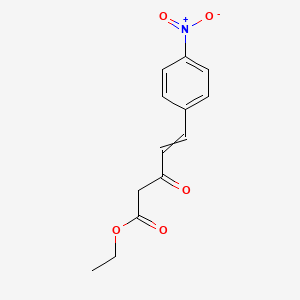
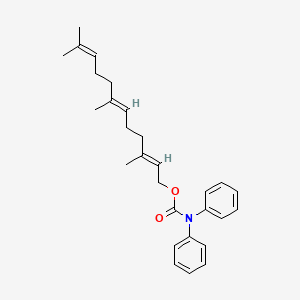
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
